Cas no 2138361-65-4 (2-(methyl carboxy)formamido-1,3-oxazole-5-carboxylic acid)

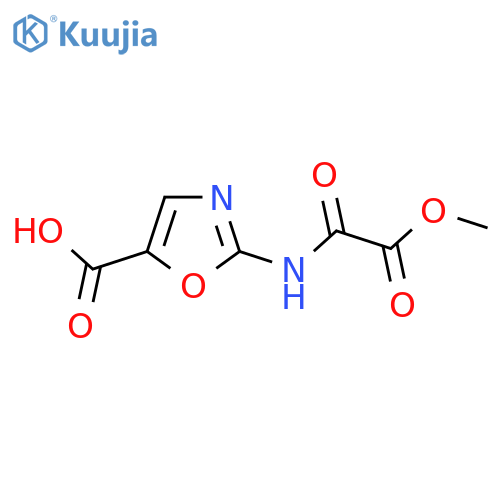

2138361-65-4 structure

商品名:2-(methyl carboxy)formamido-1,3-oxazole-5-carboxylic acid

2-(methyl carboxy)formamido-1,3-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(methyl carboxy)formamido-1,3-oxazole-5-carboxylic acid

- 2138361-65-4

- 2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid

- EN300-1122713

-

- インチ: 1S/C7H6N2O6/c1-14-6(13)4(10)9-7-8-2-3(15-7)5(11)12/h2H,1H3,(H,11,12)(H,8,9,10)

- InChIKey: UXYBIKWOBNTKKA-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)O)=CN=C1NC(C(=O)OC)=O

計算された属性

- せいみつぶんしりょう: 214.02258592g/mol

- どういたいしつりょう: 214.02258592g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

- 疎水性パラメータ計算基準値(XlogP): 0

2-(methyl carboxy)formamido-1,3-oxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1122713-10.0g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1122713-2.5g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1122713-1.0g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1122713-0.25g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1122713-0.5g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1122713-10g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1122713-5.0g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1122713-0.05g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1122713-5g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 95% | 5g |

$2443.0 | 2023-10-26 | |

| Enamine | EN300-1122713-0.1g |

2-[(methyl carboxy)formamido]-1,3-oxazole-5-carboxylic acid |

2138361-65-4 | 95% | 0.1g |

$741.0 | 2023-10-26 |

2-(methyl carboxy)formamido-1,3-oxazole-5-carboxylic acid 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

2138361-65-4 (2-(methyl carboxy)formamido-1,3-oxazole-5-carboxylic acid) 関連製品

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量